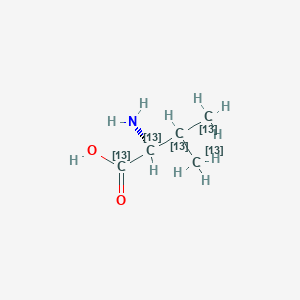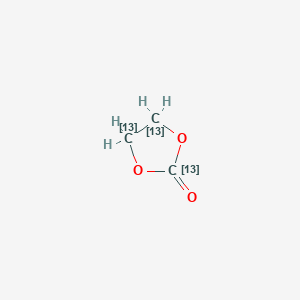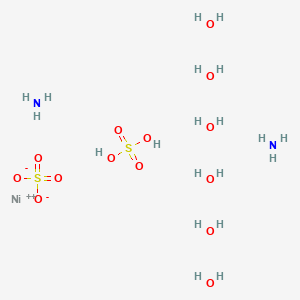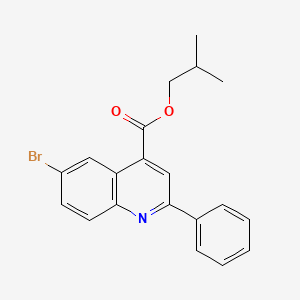![molecular formula C31H23NO2 B12055188 1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B12055188.png)
1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione is a compound known for its unique properties and applications in various fields. It is a derivative of maleimide and is often referred to as TPE-Thiol in scientific literature. This compound is particularly notable for its aggregation-induced emission (AIE) properties, making it useful in various biological and chemical applications .
Vorbereitungsmethoden
The synthesis of 1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione involves the attachment of maleimide to the tetraphenylethylene (TPE) core. The reaction is inspired by the fast and efficient thiolene click reaction between maleimide and thiols. The compound is typically synthesized in a laboratory setting under controlled conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a fluorescent probe in analytical chemistry.
Biology: Utilized for labeling proteins carrying cysteine residues in physiological media and polyacrylamide gel electrophoresis assays.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Employed in the development of new materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione involves the interruption of the electron transfer process. The compound is not emissive in both solution and aggregated states due to the photo-induced electron transfer from the TPE core to the maleimide group. reaction with thiol groups can interrupt this electron transfer process, resulting in the emission of light. This property is particularly useful in the detection of biological thiols .
Vergleich Mit ähnlichen Verbindungen
1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione can be compared with other similar compounds such as:
1,1,2,2-Tetraphenylethylene: Known for its AIE properties and used in similar applications.
4,4′-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid: Another compound with AIE properties, used in the development of new materials.
1,1,2,2-Tetrakis(4-bromophenyl)ethylene: Utilized in various chemical reactions and material science applications.
These compounds share similar properties but differ in their specific applications and chemical structures, highlighting the uniqueness of this compound .
Eigenschaften
Molekularformel |
C31H23NO2 |
|---|---|
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
1-[4-[(E)-2-(4-methylphenyl)-1,2-diphenylethenyl]phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C31H23NO2/c1-22-12-14-25(15-13-22)30(23-8-4-2-5-9-23)31(24-10-6-3-7-11-24)26-16-18-27(19-17-26)32-28(33)20-21-29(32)34/h2-21H,1H3/b31-30+ |
InChI-Schlüssel |
CIMVFJJQFXGASK-NVQSTNCTSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)N4C(=O)C=CC4=O)/C5=CC=CC=C5 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N4C(=O)C=CC4=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![propan-2-yl 3-[1-{[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-methoxyphenyl]amino}-3-(4-methoxyphenyl)-1,3-dioxopropan-2-yl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B12055110.png)





![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid phenethyl-amide](/img/structure/B12055148.png)

![{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate](/img/structure/B12055171.png)

![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B12055174.png)

![1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide](/img/structure/B12055184.png)
